2-ethoxy-N-(2-methylphenyl)benzamide

Description

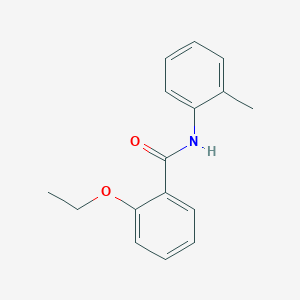

2-Ethoxy-N-(2-methylphenyl)benzamide is a benzamide derivative characterized by a 2-ethoxy substituent on the benzoyl ring and a 2-methylphenyl group attached to the amide nitrogen. Benzamide derivatives are widely studied for applications in medicinal chemistry, including antiparasitic (e.g., Trypanosoma brucei inhibitors) and anticancer agents, owing to their ability to modulate biological targets through hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

2-ethoxy-N-(2-methylphenyl)benzamide |

InChI |

InChI=1S/C16H17NO2/c1-3-19-15-11-7-5-9-13(15)16(18)17-14-10-6-4-8-12(14)2/h4-11H,3H2,1-2H3,(H,17,18) |

InChI Key |

UXERYJOJITUDQY-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among benzamide analogs include substituents on the benzoyl ring and the N-aryl group. These modifications influence physicochemical properties such as logP, solubility, and bioavailability.

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogs.

Key Observations :

- Hydrophobicity : The 2-methylphenyl group in the target compound contributes to higher hydrophobicity (logP ~2.5) compared to polar derivatives like 2-ethoxy-N-(3-hydroxyphenyl)benzamide (logP ~1.5) .

- Electronic Effects : Electron-withdrawing groups (e.g., iodine in , CF₃ in ) may enhance binding to electrophilic biological targets, whereas electron-donating groups (e.g., ethoxy in ) improve metabolic stability.

Antiparasitic Activity

Benzamides with bulky N-aryl groups, such as N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, exhibit potent inhibition of Trypanosoma brucei, a parasite causing African sleeping sickness. The 2-ethoxy group in the target compound may similarly enhance membrane permeability, though direct activity data are lacking .

Cytotoxic Potential

Derivatives like 2-ethoxy-N-(3-hydroxyphenyl)-6-pentadecyl benzamide () show cytotoxic activity, likely due to the long alkyl chain (pentadecyl) increasing lipophilicity and cellular uptake. The absence of such a chain in the target compound may limit its cytotoxicity .

Enzymatic Interactions

Compounds with N,O-bidentate directing groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ) facilitate metal-catalyzed C–H functionalization. The target compound’s ethoxy group could act as a weak directing group in catalytic reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.